![molecular formula C22H24F2N4O3S2 B5551605 5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)

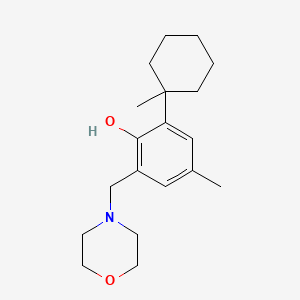

5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of chemicals with potential applications in various fields, including medicinal chemistry and material science. Due to its complex structure, it offers a unique opportunity for studying different chemical properties and reactions.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting with the condensation of specific imidazolones with aldehydes, followed by reactions with thioglycolic acid and anhydrous zinc chloride in the presence of ethanol (Patel et al., 2010). Such processes typically yield compounds with thiazolidinone or imidazolidinone rings, which are central to the structure of the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds often features a combination of thiazolidinone and imidazolidinone rings, with substituents that significantly influence their chemical behavior and properties. X-ray crystallography and NMR spectroscopy are common methods used to elucidate the molecular structure, providing insights into the arrangement of atoms and the spatial configuration of the molecule (Delgado et al., 2005).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, such as Knoevenagel condensation, Vilsmeier Haack reaction, and cyclization, leading to the formation of novel derivatives with diverse biological and chemical properties (Badige et al., 2009). The reactivity is influenced by the presence of electron-donating and withdrawing groups, affecting their antimicrobial and antifungal activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

The synthesis of novel derivatives, including imidazolidinones and thiazolidinones, has been extensively explored. These compounds have been prepared through various synthetic routes, including cyclocondensation reactions and the Knoevenagel condensation, with the aim of evaluating their antimicrobial activities. For instance, novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones have shown significant antibacterial and antifungal activities, indicating their potential as therapeutic agents (A. Srinivas, A. Nagaraj, C. Reddy, 2008).

Antiviral and Anti-inflammatory Properties

Research has also been directed towards understanding the anti-inflammatory and analgesic properties of these compounds. Studies involving novel benzodifuranyl derivatives derived from visnaginone and khellinone have revealed their potent anti-inflammatory and analgesic activities, highlighting their therapeutic potential (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Furthermore, the synthesis of imidazo[1,5-a]-1,3,5-triazine derivatives and their evaluation for antiviral activity against ortho- and paramyxoviruses demonstrate the broad spectrum of biological activities possessed by these compounds (B. Golankiewicz, P. Januszczyk, S. Ikeda, J. Balzarini, E. De Clercq, 1995).

Corrosion Inhibition

Beyond their biological applications, some derivatives have been investigated for their potential as corrosion inhibitors for carbon steel in acidic media. This highlights the versatility of these compounds and their utility in industrial applications (Y. Abdallah, K. Shalabi, Nesma M. Bayoumy, 2018).

Eigenschaften

IUPAC Name |

(5Z)-5-[[3-[[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanylmethyl]-4-methoxyphenyl]methylidene]-3-(3-methoxypropyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F2N4O3S2/c1-13-9-16(19(23)24)26-21(25-13)33-12-15-10-14(5-6-18(15)31-3)11-17-20(29)28(22(32)27-17)7-4-8-30-2/h5-6,9-11,19H,4,7-8,12H2,1-3H3,(H,27,32)/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGUYTKDMDZDAN-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)N3)CCCOC)OC)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)SCC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)N3)CCCOC)OC)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F2N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-[3-({[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxoimidazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,2-dimethylpropanamide](/img/structure/B5551544.png)

![4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5551558.png)

![(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5551564.png)

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide](/img/structure/B5551610.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)